Cas no 7251-37-8 (2-[3,4-bis(acetyloxy)phenyl]-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate)

2-[3,4-bis(acetyloxy)phenyl]-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate structure
7251-37-8 structure
Productnaam:2-[3,4-bis(acetyloxy)phenyl]-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate
CAS-nummer:7251-37-8
MF:C23H18O11
MW:470.382427692413
CID:1759775
PubChem ID:5356590

2-[3,4-bis(acetyloxy)phenyl]-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate Chemische en fysische eigenschappen

Naam en identificatie

    • 2-[3,4-bis(acetyloxy)phenyl]-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate
    • 2-(Acetyloxy)-4-(3,7-bis(acetyloxy)-5-hydroxy-4-oxo-4H-chromen-2-yl)phenyl acetate
    • [2-acetyloxy-4-(3,7-diacetyloxy-5-hydroxy-4-oxochromen-2-yl)phenyl] acetate
    • DTXSID60222827
    • STL564428
    • CHEMBL521171
    • NSC61836
    • Quercetin 3,3',4',7-tetraacetate
    • FLAVONE, 3,3',4',5,7-PENTAHYDROXY-, 3,3',4',7-TETRAACETATE
    • 3,7-BIS(ACETYLOXY)-2-(3,4-BIS(ACETYLOXY)PHENYL)-5-HYDROXY-4H-1-BENZOPYRAN-4-ONE
    • MLS003901458
    • NSC 61836
    • 4H-1-BENZOPYRAN-4-ONE, 3,7-BIS(ACETYLOXY)-2-(3,4-BIS(ACETYLOXY)PHENYL)-5-HYDROXY-
    • UNII-LFS2KN7A3L
    • 4-(3,7-diacetoxy-5-hydroxy-4-oxo-4H-chromen-2-yl)-1,2-phenylene diacetate
    • 7-(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-5-hydroxy-4-oxo-4H-chromen-3-yl acetate
    • HMS2271C07
    • LFS2KN7A3L
    • QUERCETIN, 3,3',4',7-TETRAACETATE
    • Oprea1_131650
    • MLS001049033
    • 7251-37-8
    • NSC-61836
    • NCGC00246188-01
    • AKOS030487685
    • SMR000387027
    • [2-acetoxy-4-(3,7-diacetoxy-5-hydroxy-4-oxo-chromen-2-yl)phenyl] acetate
    • Inchi: InChI=1S/C23H18O11/c1-10(24)30-15-8-16(28)20-19(9-15)34-22(23(21(20)29)33-13(4)27)14-5-6-17(31-11(2)25)18(7-14)32-12(3)26/h5-9,28H,1-4H3
    • InChI-sleutel: RCPLKIFASQXUES-UHFFFAOYSA-N
    • LACHT: CC(=O)Oc1cc(O)c2c(c1)oc(-c1ccc(OC(C)=O)c(OC(C)=O)c1)c(OC(C)=O)c2=O

Berekende eigenschappen

  • Exacte massa: 470.08484
  • Monoisotopische massa: 470.08491139g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 34
  • Aantal draaibare bindingen: 9
  • Complexiteit: 891
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 152Ų
  • XLogP3: 2.6

Experimentele eigenschappen

  • Dichtheid: 1.5
  • Kookpunt: 657.9°C at 760 mmHg
  • Vlampunt: 226.6°C
  • Brekindex: 1.623
  • PSA: 151.73
  • LogboekP: 2.86680
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